An In-Depth Technical Guide to 1-Isopropyl-1,4-diazepane
An In-Depth Technical Guide to 1-Isopropyl-1,4-diazepane
Introduction
1-Isopropyl-1,4-diazepane, a substituted seven-membered heterocyclic amine, represents a key structural motif in medicinal chemistry and drug discovery. The 1,4-diazepane core is a privileged scaffold, known for its conformational flexibility and ability to interact with a variety of biological targets. The introduction of an isopropyl group at the 1-position modulates the compound's lipophilicity, steric profile, and basicity, potentially influencing its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safe handling of 1-isopropyl-1,4-diazepane, intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The fundamental physicochemical properties of 1-isopropyl-1,4-diazepane are crucial for its application in synthesis, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 59039-61-1 | [1] |
| Molecular Formula | C₈H₁₈N₂ | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Boiling Point | 76-78 °C at 11 mmHg | |
| Density | Predicted: ~0.9 g/mL | |
| pKa | Predicted: 10.61 ± 0.20 | |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Solubility | See Table 2 |
Table 1: Core Physicochemical Properties of 1-Isopropyl-1,4-diazepane
Solubility Profile
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Protic | Water | Sparingly soluble to soluble | The amine functionalities can engage in hydrogen bonding with water. |
| Methanol, Ethanol | High | Excellent hydrogen bond donors and acceptors, readily solvating the molecule. | |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | High | Effective at dissolving both the polar and non-polar regions of the molecule. |
| Tetrahydrofuran (THF) | High | Good general-purpose solvent for amines. | |
| Acetonitrile (MeCN) | Moderate to High | Suitable for compounds with mixed polarity. | |
| Non-polar | Toluene, Hexanes | Low to Moderate | The non-polar alkyl groups will have some affinity for these solvents. |
Table 2: Predicted Qualitative Solubility of 1-Isopropyl-1,4-diazepane
Synthesis and Characterization
The synthesis of 1-isopropyl-1,4-diazepane is most commonly achieved through the N-alkylation of the parent 1,4-diazepane (also known as homopiperazine). Reductive amination stands out as a highly efficient and widely used method for this transformation.
Reductive Amination: A Mechanistic Overview
Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, 1,4-diazepane and acetone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. This one-pot procedure is favored for its high yields and operational simplicity.
Figure 1: General workflow for the synthesis of 1-isopropyl-1,4-diazepane via reductive amination.
Experimental Protocol: Reductive Amination of 1,4-Diazepane
This protocol provides a detailed, step-by-step methodology for the synthesis of 1-isopropyl-1,4-diazepane.
Materials:
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1,4-Diazepane (homopiperazine)
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Acetone
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 1,4-diazepane (1.0 equivalent) and anhydrous dichloromethane.
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Addition of Carbonyl: Add acetone (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
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Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane. Slowly add this slurry to the reaction mixture. The addition may be slightly exothermic.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
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Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.
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Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x).
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Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure 1-isopropyl-1,4-diazepane.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-isopropyl-1,4-diazepane are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.
¹H NMR (Predicted, CDCl₃, 400 MHz):
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Isopropyl Group: A doublet at approximately δ 1.0-1.2 ppm (6H, integrating to the two methyl groups) and a septet at δ 2.7-2.9 ppm (1H, for the methine proton).
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Diazepane Ring: A series of multiplets in the range of δ 1.7-3.0 ppm, corresponding to the methylene protons of the seven-membered ring. The exact chemical shifts and coupling patterns will depend on the ring conformation.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
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Isopropyl Group: Two signals, one for the methyl carbons around δ 18-22 ppm and one for the methine carbon around δ 55-60 ppm.
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Diazepane Ring: Multiple signals for the methylene carbons of the diazepane ring, typically in the range of δ 45-60 ppm.
Mass Spectrometry (Predicted, ESI+):
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[M+H]⁺: The protonated molecule is expected to be the base peak at m/z 143.15.
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Fragmentation: Common fragmentation pathways would involve the loss of the isopropyl group or cleavage of the diazepane ring.
Infrared (IR) Spectroscopy (Predicted, neat):
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N-H Stretch: A weak to medium absorption around 3300-3400 cm⁻¹ (if the secondary amine is present as an impurity or in related starting materials).
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C-H Stretch: Strong absorptions in the range of 2850-2960 cm⁻¹ corresponding to the aliphatic C-H bonds.
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C-N Stretch: Absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹.
Applications in Drug Discovery and Research
The 1,4-diazepane scaffold is a cornerstone in the design of centrally active agents.[2] Derivatives of 1,4-diazepane have shown a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and antimicrobial effects.[2] The N-isopropyl substitution can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.
While specific biological activity for 1-isopropyl-1,4-diazepane is not extensively documented, it serves as a valuable building block for the synthesis of more complex molecules. Researchers can utilize the secondary amine for further functionalization, creating libraries of compounds for screening against various biological targets. The conformational flexibility of the seven-membered ring allows for the presentation of substituents in diverse spatial arrangements, which is advantageous for optimizing ligand-receptor interactions.
Figure 2: The role of 1-isopropyl-1,4-diazepane as a scaffold in a typical drug discovery workflow.
Safety and Handling
As with all laboratory chemicals, 1-isopropyl-1,4-diazepane should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the general guidelines for handling alkylated amines should be followed.
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
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Body Protection: A laboratory coat should be worn at all times.
Handling and Storage:
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Work in a well-ventilated area, preferably within a chemical fume hood.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
First Aid Measures:
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In case of skin contact: Immediately wash the affected area with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Conclusion
1-Isopropyl-1,4-diazepane is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its straightforward synthesis via reductive amination and the versatility of its 1,4-diazepane core make it an attractive starting material for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its known and predicted properties, a detailed synthetic protocol, and essential safety information to aid researchers in their scientific endeavors. Further investigation into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective pharmaceuticals.
References
- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854.
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Cloud-SDS. Alkylamines: Hazard and Safety A Detail Guide. [Link]
